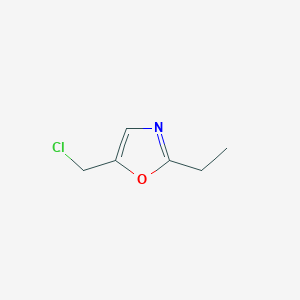
4-Chlorothiazole-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide-based indole derivatives, which are similar to 4-Chlorothiazole-2-sulfonamide, involves various synthetic routes including the Friedel–Craft reaction, cascade sulfa Michael addition reaction, enantioselective cascade cyclization reaction, and alkylation reactions .
Molecular Structure Analysis
The molecular structure of sulfonamides, including 4-Chlorothiazole-2-sulfonamide, has been studied using computational modeling approaches at the quantum mechanical level . The main intermolecular interactions in all crystal forms of these sulfonamides are H-bonds among the sulfonic and amino groups and SNH groups, and also some π-π interactions .
Chemical Reactions Analysis
Sulfonamide-based indole derivatives, similar to 4-Chlorothiazole-2-sulfonamide, have been synthesized using a variety of techniques . The sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .
Physical And Chemical Properties Analysis
The polymorphism of a drug substance or excipient can have a deep impact on its physical and physicochemical properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production, and formulation .
科学的研究の応用
Anti-Inflammatory Agents
4-Chlorothiazole-2-sulfonamide: has been investigated for its potential as an anti-inflammatory agent. In particular, it falls within the class of nonsteroidal anti-inflammatory drugs (NSAIDs). These drugs inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which play a crucial role in prostaglandin production. Prostaglandins are involved in inflammation pathways, and selective COX-2 inhibitors have been used to manage pain and protect against inflammation-related diseases .
Supramolecular Chemistry and Crystal Structures
The crystal structure of 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4 H-1,2,4-triazole revealed intriguing noncovalent interactions, including rare chalcogen H-bonds and unorthodox S⋯C(π) and F⋯C(π) interactions. These interactions contribute to the self-assembly process, stabilizing supramolecular sheets .
Sulfonamide Derivatives in Medicinal Chemistry
4-Chlorothiazole-2-sulfonamide: derivatives have been synthesized and explored for their antibacterial properties. Researchers have investigated their structure-activity relationships (SAR) to enhance their efficacy. For instance, derivatives synthesized from 4-acetamidobenzenesulfonyl chloride have shown promise in this context .
Organosulfur Compounds: Sulfonimidates
This compound belongs to the broader category of organosulfur compounds. Specifically, it can serve as a precursor to sulfonimidates. Recent interest in sulfonimidates stems from their role as intermediates for accessing other essential organosulfur compounds. Researchers have explored synthetic approaches to sulfonimidates, emphasizing their diverse applications .
Bioinorganic Chemistry and Molybdenum Cofactor Deficiency
While not directly related to the compound’s applications, it’s worth noting that Mohsen Ahmadi, who received his Ph.D. in Bioinorganic Chemistry, has worked on mimicking the chemical synthesis of active sites of molybdoenzymes. His research may provide insights into related areas .
作用機序
Target of Action
4-Chlorothiazole-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
4-Chlorothiazole-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, 4-Chlorothiazole-2-sulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 4-Chlorothiazole-2-sulfonamide disrupts the folic acid metabolism cycle . This disruption affects the production of purines and the synthesis of DNA in bacteria . As a result, the bacterial cell cannot replicate or function properly, leading to its death .
Pharmacokinetics
They are mainly metabolized by the liver and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .
Result of Action
The primary result of 4-Chlorothiazole-2-sulfonamide’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound disrupts critical cellular functions in bacteria, including DNA synthesis . This leads to the death of the bacterial cell, thereby exerting its antibacterial effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chlorothiazole-2-sulfonamide. For instance, sulfonamides, including 4-Chlorothiazole-2-sulfonamide, are known to be widespread xenobiotic pollutants . In the environment, bacteria have developed various strategies to cope with these bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides . These environmental interactions can potentially influence the efficacy and action of 4-Chlorothiazole-2-sulfonamide.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-1,3-thiazole-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H,(H2,5,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLZCBKKIWNSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)S(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


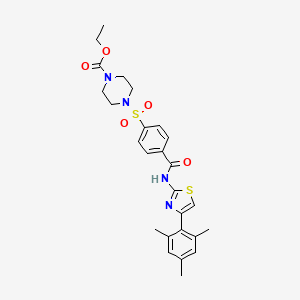
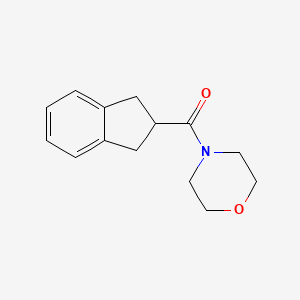
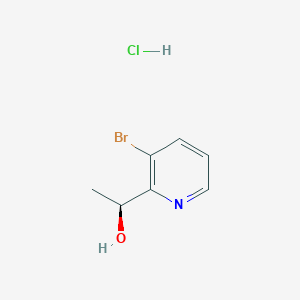
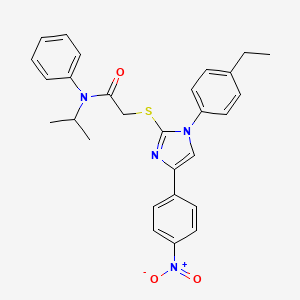
![Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate](/img/structure/B2384346.png)
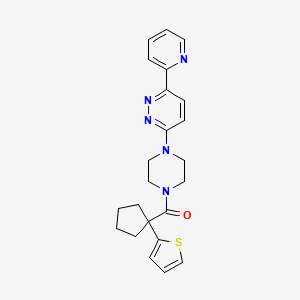
![(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2384348.png)
![2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2384349.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide](/img/structure/B2384352.png)
![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)

